二氧化钛

描述

Synthesis Analysis

The synthesis of titanium dioxide (TiO2) nanoparticles (NPs) can be achieved through various biological, chemical, and physical methods. Green synthesis methods using natural resources have been highlighted for their advantages, including environmental friendliness, cost-effectiveness, and the ability to control the shape and size of nanoparticles. The bio-mediated synthesis approach is particularly noted for being an environmentally safe, cost-effective, and reliable method for synthesizing TiO2-NPs with fewer toxic contaminants and high stability compared to conventional methods (Sagadevan et al., 2022).

Molecular Structure Analysis

The structure of TiO2 nanoparticles is crucial for their functionality in various applications. The molecular structure, influenced by the synthesis method, determines their photocatalytic efficiency, chemical reactivity, and physical properties. Different structures of TiO2, such as anatase, rutile, and brookite, have been studied for their specific applications, particularly in photocatalysis and environmental applications. The surface science of TiO2, especially the (110) face of rutile, has been extensively characterized, showing that the surface structure can influence the material's photocatalytic activity and interaction with other molecules (Diebold, 2003).

Chemical Reactions and Properties

TiO2 participates in various chemical reactions, primarily as a photocatalyst under UV light, where it generates reactive oxygen species (ROS) for the degradation of pollutants. Its photocatalytic properties are employed in environmental purification, such as water treatment, and in the development of self-cleaning surfaces. The efficiency of these reactions is highly dependent on the TiO2 phase, particle size, and surface area (Kanakaraju et al., 2014).

Physical Properties Analysis

The physical properties of TiO2 nanoparticles, including their size, shape, and crystalline structure, significantly affect their application potential. Nanostructured TiO2, such as nanotubes, has shown enhanced performance in various biomedical applications due to the specific surface area and interaction with biological molecules. The nanotopography of TiO2, particularly in the form of nanotubes, has been investigated for its effect on cell adhesion, proliferation, and differentiation, which are critical for biomedical implants (Kulkarni et al., 2015).

Chemical Properties Analysis

The chemical properties of TiO2, such as its chemical stability, reactivity, and photocatalytic activity, make it a versatile material for various applications. TiO2's ability to undergo redox reactions under UV light exposure is a cornerstone of its use in photocatalysis. The interaction of TiO2 with other chemical species, including pollutants, organic dyes, and water contaminants, through photocatalytic degradation, highlights its potential for environmental cleanup and sustainable applications (Zhang, Zhu, & Cheng, 2011).

科学研究应用

纳米结构的二氧化钛材料:

- 二氧化钛的化学稳定性和无毒性使其适用于一系列化学工程工艺。最近的研究集中在纳米结构二氧化钛的制备和集成上,这为新的应用提供了潜力 (曾,2011)。

二氧化钛的表面科学:

- 二氧化钛是表面科学中的关键材料,特别是在光催化、太阳能电池、锂离子电池和其他环境和能源领域中的应用。二氧化钛的表面科学,包括其结构、电子和光催化性质,已经得到了广泛的综述 (Diebold,2003)。

光催化和能源应用:

- 二氧化钛纳米材料和复合材料已被设计用于染料敏化太阳能电池、锂离子电池、光催化制氢和污染去除,展示了其在能源和环境应用中的多功能性 (魏等,2018)。

医学应用:

- 二氧化钛纳米粒子在医学治疗中显示出潜力,例如用于治疗癌症和银屑病等疾病的光动力疗法。在紫外光照射下产生活性氧是这些应用中利用的一个关键特征 (Ziental 等,2020)。

生物医学应用的表面改性:

- 二氧化钛与生物分子的相互作用及其在生物医学应用中的使用,如植入物,是一个重要的研究领域。二氧化钛表面的改性可以在生物系统中触发特定的反应 (Rossetti 等,2005)。

鼻腔应用和抗菌活性:

- 二氧化钛以其生物相容性和无毒性而闻名,在鼻腔手术中具有潜力,包括鼻中隔穿孔修复、鼻整形术和脑脊液鼻漏修复。它还表现出抗菌活性,这对于鼻腔植入物至关重要 (Lan 等,2014)。

摩擦学应用:

- 二氧化钛纳米粒子已被研究作为发动机油中的添加剂,显示出显着降低摩擦和磨损,从而改善了油的润滑性能 (Laad 和 Jatti,2016)。

安全和危害

未来方向

Titanium(II) oxide shows strong bands in the optical spectra of cool (M-type) stars . In 2017, TiO was claimed to be detected in an exoplanet atmosphere for the first time; a result which is still debated in the literature . Additionally, evidence has been obtained for the presence of the diatomic molecule TiO in the interstellar medium .

属性

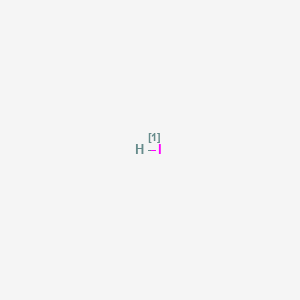

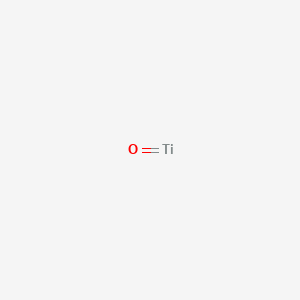

IUPAC Name |

oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

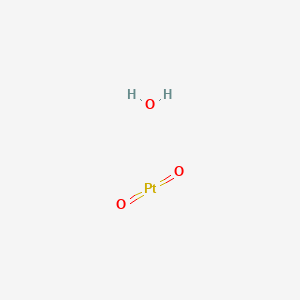

InChI=1S/O.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIDPMRJRNCKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

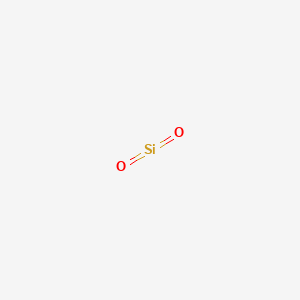

Canonical SMILES |

O=[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiO, OTi | |

| Record name | Titanium(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065253 | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.866 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium(II) oxide | |

CAS RN |

12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8 | |

| Record name | Titanium oxide (Ti3O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51745-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti3O5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium monoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (Ti2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium oxide (TiO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium oxide (TiO) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。